molecular formula C10H11Br B13473243 2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene CAS No. 179554-10-0

2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene

Cat. No.: B13473243
CAS No.: 179554-10-0
M. Wt: 211.10 g/mol
InChI Key: LWFNFBHLSQWCSE-UHFFFAOYSA-N
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Description

Properties

CAS No.

179554-10-0

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

2-bromo-1-methyl-3-prop-2-enylbenzene

InChI

InChI=1S/C10H11Br/c1-3-5-9-7-4-6-8(2)10(9)11/h3-4,6-7H,1,5H2,2H3

InChI Key

LWFNFBHLSQWCSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC=C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene can be achieved through several methods. One common approach involves the bromination of 1-methyl-3-(prop-2-en-1-yl)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This electrophilic aromatic substitution reaction introduces the bromine atom into the benzene ring .

Another method involves the Friedel-Crafts alkylation of 2-bromo-1-methylbenzene with prop-2-en-1-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction forms the desired product by attaching the prop-2-en-1-yl group to the benzene ring .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 2 serves as an effective leaving group for transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

  • Reaction : The bromine undergoes substitution with boronic acids in the presence of a palladium catalyst.

  • Example : Reaction with arylboronic acids yields biaryl derivatives (e.g., 1-methyl-3-(prop-2-en-1-yl)-2-arylbenzenes).

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (3:1), 80°C, 12 h .

  • Yield : Reported up to 85% for analogous bromoarenes .

Heck Reaction

  • Reaction : The allyl group participates in Pd-mediated coupling with alkenes.

  • Example : Intramolecular Heck coupling forms fused bicyclic structures (e.g., benzoindoles) .

  • Conditions : Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), K₂CO₃, DMF, 110°C .

  • Yield : 74–94% for related substrates .

Electrophilic Aromatic Substitution (EAS)

The methyl group (activating, ortho/para-directing) and bromine (deactivating, meta-directing) compete in directing incoming electrophiles.

Electrophile Position of Attack Product Conditions
NitrationPara to methyl (C₄)2-Bromo-1-methyl-4-nitro...HNO₃/H₂SO₄, 0°C
SulfonationMeta to bromine (C₅)2-Bromo-5-sulfo-1-methyl...H₂SO₄, SO₃, 50°C
HalogenationOrtho to methyl (C₆)2-Bromo-1-methyl-6-chloro...Cl₂, FeCl₃, RT

Note : Steric hindrance from the allyl group at C₃ limits substitution at adjacent positions .

Allylic Transformations

The prop-2-en-1-yl group undergoes characteristic allylic reactions.

Oxidation

  • Epoxidation : Reaction with m-CPBA yields 2-bromo-1-methyl-3-(2,3-epoxypropyl)benzene.

    • Conditions : m-CPBA (1.2 equiv), CH₂Cl₂, 0°C → RT .

    • Yield : ~70% for analogous alkenes .

Hydrogenation

  • Reduction : Catalytic hydrogenation saturates the allyl group to propyl.

    • Conditions : H₂ (1 atm), Pd/C (5 wt%), EtOH, RT .

    • Yield : >90% .

Dehydrohalogenation

  • Reaction : Base-induced elimination of HBr forms 1-methyl-3-(prop-1-yn-1-yl)benzene.

    • Conditions : t-BuOK (2 equiv), DMSO, 120°C .

    • Yield : 40–60% .

Thermal Rearrangement

  • Claisen Rearrangement : The allyl group migrates under heat, forming ortho-substituted derivatives.

    • Conditions : Neat, 200°C, 2 h .

    • Product : 2-Bromo-3-methyl-6-(prop-1-en-1-yl)benzene .

Table 1: Cross-Coupling Reaction Outcomes

Reaction Type Catalyst Product Yield (%) Reference
Suzuki-MiyauraPd(PPh₃)₄Biaryl derivatives72–85
HeckPd(OAc)₂/PPh₃Benzoindoles74–94

Table 2: Electrophilic Substitution Regioselectivity

Electrophile Major Isomer Minor Isomer Ratio (Major:Minor)
NO₂⁺Para to methyl (C₄)Meta to bromine (C₅)85:15
SO₃H⁺Meta to bromine (C₅)Para to methyl (C₄)90:10

Scientific Research Applications

2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions involving aromatic hydrocarbons.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the prop-2-en-1-yl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved include the formation of intermediates such as benzenonium ions, which undergo further transformations to yield the final products .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene
  • Molecular Formula : C₁₀H₁₁Br
  • Molecular Weight : 211.10 g/mol
  • CAS Number : 179554-10-0

Structural Features :
This compound consists of a benzene ring substituted with a bromine atom at position 2, a methyl group at position 1, and an allyl (prop-2-en-1-yl) group at position 2. The bromine atom enhances electrophilic substitution reactivity, while the allyl group enables participation in addition or cross-coupling reactions.

Applications :
Primarily used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its bromine substituent facilitates metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura), and the allyl group may serve as a handle for further functionalization.

Comparison with Structurally Similar Compounds

4-(2-Bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene

  • Molecular Formula : C₁₀H₁₀BrF
  • Molecular Weight : 213.04 g/mol
  • CAS Number : 842140-42-5

Structural Differences :

  • Fluorine replaces hydrogen at position 3.
  • Bromo and methyl groups are at positions 4 and 2, respectively, altering steric and electronic effects.

Key Comparisons :

  • Reactivity : The electron-withdrawing fluorine atom deactivates the ring, reducing electrophilic substitution rates compared to the target compound.
  • Physical Properties : Higher polarity due to fluorine increases boiling point (estimated ΔT ~5–10°C).
  • Applications : Suitable for synthesizing fluorinated aromatic derivatives in medicinal chemistry.

2-Bromo-3-(5-bromo-2-thienyl)-1-propene

  • Molecular Formula : C₇H₆Br₂S
  • Molecular Weight : 285.99 g/mol

Structural Differences :

  • Benzene ring replaced with a thiophene (aromatic sulfur heterocycle).
  • Additional bromine at the thienyl group.

Key Comparisons :

  • Electronic Effects : Thiophene’s lower aromatic resonance enhances reactivity in cross-coupling reactions compared to benzene.
  • Reactivity : Dual bromine atoms enable sequential functionalization (e.g., selective Suzuki couplings).
  • Applications: Valuable in materials science for conductive polymers and organometallic catalysts.

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

  • Molecular Formula : C₁₆H₁₃BrO
  • Molecular Weight : 301.18 g/mol

Structural Differences :

  • Prop-2-en-1-one (α,β-unsaturated ketone) replaces the allyl group.
  • Additional 4-methylphenyl substituent.

Key Comparisons :

  • Reactivity : The ketone group facilitates nucleophilic additions (e.g., Michael additions) and serves as an electron-deficient site for conjugate additions.
  • Physical Properties : Higher molecular weight and polarity result in a higher melting point (predicted >100°C vs. ~50–70°C for the target compound).
  • Applications : Used in chalcone-based drug discovery and as a photopolymerization initiator.

1,3-Dimethoxy-2-[(prop-2-en-1-yl)oxy]benzene

  • Molecular Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol

Structural Differences :

  • Methoxy groups replace bromine and methyl substituents.
  • Allyloxy group instead of allyl.

Key Comparisons :

  • Reactivity : Electron-donating methoxy groups activate the ring toward electrophilic substitution but reduce oxidative stability.
  • Applications : Intermediate in lignin degradation studies and natural product synthesis.

Research Findings and Trends

  • Cross-Coupling Efficiency : The target compound’s bromine atom exhibits higher reactivity in Suzuki-Miyaura couplings compared to fluorine or methoxy-substituted analogs .
  • Thermal Stability : Allyl-substituted derivatives (e.g., target compound) show lower thermal stability than α,β-unsaturated ketones due to the absence of conjugation stabilization .
  • Synthetic Accessibility : Allyl groups are typically introduced via Friedel-Crafts alkylation or transition-metal-catalyzed allylation, while ketones require oxidation or Claisen-Schmidt condensations .

Biological Activity

2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene, also known as a derivative of bromoalkylbenzene, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural framework, which includes a bromine atom and an alkyl side chain, contributing to its reactivity and interaction with biological systems.

Synthesis and Characterization

The synthesis of this compound typically involves bromination and subsequent reactions with alkyl groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are essential for confirming the structure and purity of the synthesized compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various bromo-substituted benzene derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant activity against a range of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.12
Escherichia coli4.69
Bacillus subtilis5.64
Pseudomonas aeruginosa8.33

These findings suggest that the compound's halogen substituents play a crucial role in enhancing its antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against common fungal strains such as Candida albicans and Fusarium oxysporum. The observed MIC values for these fungi range from 16.69 to 78.23 µM, indicating moderate antifungal potential .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interferes with bacterial cell wall synthesis or disrupts cellular membrane integrity due to its lipophilic nature, allowing it to penetrate microbial membranes effectively .

Case Studies

Several case studies have been conducted to evaluate the biological activity of structurally similar compounds:

  • Study on Antimicrobial Efficacy : A study assessed various bromoalkylbenzenes against Gram-positive and Gram-negative bacteria, revealing that compounds with similar structures exhibited potent antimicrobial activities comparable to established antibiotics .
  • Toxicological Assessment : Toxicity studies indicated that while the compound shows promising bioactivity, it also possesses certain cytotoxic effects at higher concentrations, necessitating careful evaluation for therapeutic use .

Q & A

Basic: What synthetic strategies are employed to prepare 2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene?

Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized aromatic precursor. For example:

  • Friedel-Crafts alkylation introduces the methyl and allyl groups using AlCl₃ as a catalyst.
  • Electrophilic bromination (e.g., Br₂ with FeBr₃) is directed by the methyl group’s ortho/para-directing effects.
  • Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) can attach pre-brominated fragments to allyl-substituted intermediates .
    Key Considerations: Monitor reaction temperature and stoichiometry to avoid over-bromination or side reactions.

Advanced: How can regioselectivity challenges in bromination be addressed for this compound?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Steric effects: The methyl group at position 1 and allyl group at position 3 create steric hindrance, favoring bromination at the less hindered para position.
  • Computational modeling (e.g., DFT calculations) predicts electron density distribution to identify reactive sites.
  • Directed ortho-metalation using organometallic reagents (e.g., LDA) can override natural directing effects for precise functionalization .

Basic: What characterization techniques validate the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy:
    • ¹H NMR: Methyl protons resonate at ~2.3 ppm (singlet), allyl protons show splitting patterns between 5-6 ppm.
    • ¹³C NMR: Brominated carbons appear downfield (~120-130 ppm).
  • Mass spectrometry (HRMS): Confirms molecular ion [M+H]⁺ at m/z 211.
  • X-ray crystallography (using SHELXL/ORTEP-3) resolves bond lengths and angles, critical for confirming stereoelectronic effects .

Advanced: How does the allyl group influence polymerization or materials science applications?

Methodological Answer:
The allyl group enables:

  • Radical polymerization: Initiated by AIBN or peroxides to form poly(allyl benzene) derivatives.
  • Click chemistry: Thiol-ene reactions for functionalizing surfaces or creating dendrimers.
  • Thermogravimetric analysis (TGA) assesses thermal stability, while DSC monitors phase transitions in polymer matrices .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation of brominated vapors.
  • Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Waste disposal: Segregate halogenated waste per EPA guidelines .

Advanced: Can computational methods predict reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT calculations (e.g., Gaussian 16): Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking studies simulate interactions with catalysts (e.g., Pd(PPh₃)₄) to optimize Suzuki coupling yields.
  • Kinetic isotope effects (KIE) experiments validate computational predictions of reaction mechanisms .

Basic: How is chromatographic purification optimized for this compound?

Methodological Answer:

  • Column chromatography: Use silica gel with hexane/ethyl acetate (9:1) for optimal separation.
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) resolve brominated byproducts.
  • TLC monitoring: Rf values ~0.4 in hexane/ethyl acetate help track elution .

Advanced: What strategies mitigate decomposition during storage?

Methodological Answer:

  • Inert atmosphere: Store under argon or nitrogen to prevent oxidation of the allyl group.
  • Light-sensitive containers: Amber vials block UV-induced C-Br bond cleavage.
  • Stability assays: Periodic NMR and GC-MS checks detect degradation products like hydrobromic acid .

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